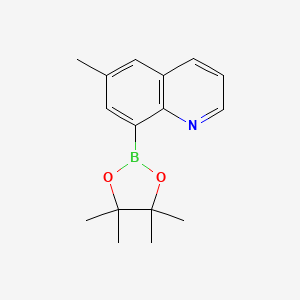![molecular formula C14H15NO4S2 B2408994 Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate CAS No. 1984073-15-5](/img/structure/B2408994.png)
Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate is an organic compound with the molecular formula C13H15NO4S2 This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a carboxylate ester
Mechanism of Action
Target of Action
The primary target of Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate (MSAB) is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .
Mode of Action
MSAB interacts directly with β-catenin, specifically within the C-terminal two-thirds of the Armadillo repeat region . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The effective concentration for this action ranges from 1.25 to 5 μM in certain cell cultures .
Biochemical Pathways
The degradation of β-catenin by MSAB affects the Wnt/β-catenin signaling pathway . This pathway is essential for cell proliferation and differentiation. By degrading β-catenin, MSAB downregulates Wnt/β-catenin target genes , thereby inhibiting the pathway and affecting downstream cellular processes.
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as toluene, acetonitrile, and ethanol This suggests that MSAB may have good absorption and distribution characteristics
Result of Action
The inhibition of the Wnt/β-catenin signaling pathway by MSAB leads to a decrease in the proliferation of Wnt-dependent cancer cells . This makes MSAB a potential therapeutic agent for treating cancers that are driven by aberrant Wnt signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of MSAB. For instance, the compound’s stability may be affected by light, temperature, and pH . Therefore, it’s recommended to store MSAB in a dark place at room temperature The compound’s efficacy may also be influenced by the presence of other substances in the environment, such as binding proteins or enzymes that could potentially interact with MSAB
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with methylamine and 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: Thiophene-2-carboxylic acid is reacted with methylamine to form the corresponding amide.
Sulfonylation: The intermediate is then treated with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: This compound shares a similar structure but lacks the methyl group on the sulfonyl amino moiety.
Methyl 3-aminosulfonylthiophene-2-carboxylate: Another similar compound with a different substitution pattern on the thiophene ring.
Uniqueness: Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
IUPAC Name |
methyl 3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-10-4-6-11(7-5-10)21(17,18)15(2)12-8-9-20-13(12)14(16)19-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJSVGMWDFPHPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408911.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)

![4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2408919.png)
![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)



![3-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2408924.png)
![N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide](/img/structure/B2408926.png)

![methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2408933.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2408934.png)
